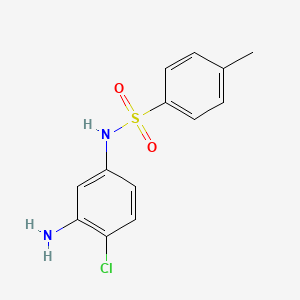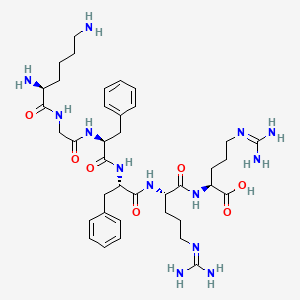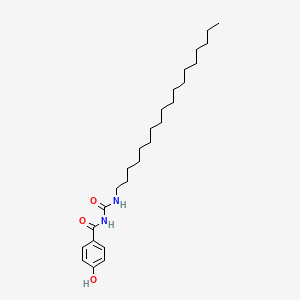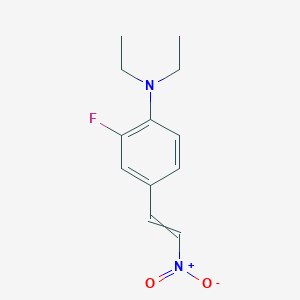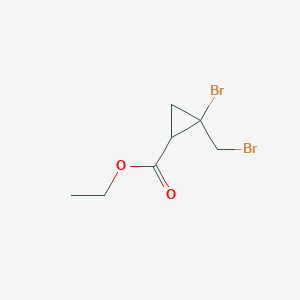
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester is a chemical compound with the molecular formula C7H10Br2O2 It is a derivative of cyclopropanecarboxylic acid, where the hydrogen atoms at the 2-position are substituted with bromine atoms and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester typically involves the bromination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanecarboxylic acid, while reduction with LiAlH4 can produce cyclopropylmethanol.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar in structure but with a different carbon backbone.
Cyclopropanecarboxylic acid, 2-chloro-2-(chloromethyl)-, ethyl ester: Similar but with chlorine atoms instead of bromine.
Uniqueness
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
200434-84-0 |
|---|---|
Formule moléculaire |
C7H10Br2O2 |
Poids moléculaire |
285.96 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-11-6(10)5-3-7(5,9)4-8/h5H,2-4H2,1H3 |
Clé InChI |
OQTQSGHUOAPHIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


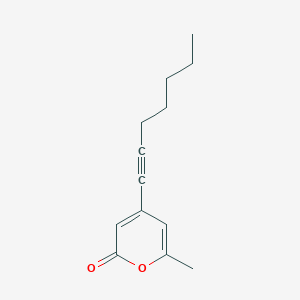
dimethylsilane](/img/structure/B12569166.png)
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
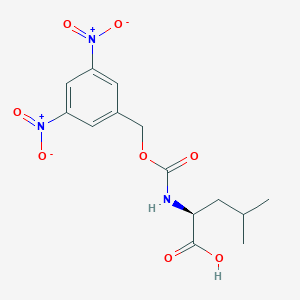
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)
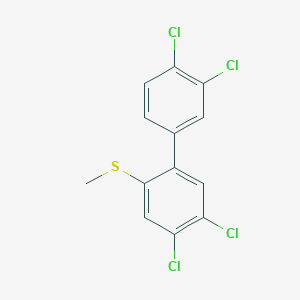

![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
